![molecular formula C13H10F2N2O3S B244617 N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea, also known as DFP-10825, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea is a thiourea derivative that acts as a potent inhibitor of the proteasome, a cellular protein degradation system that is essential for cell survival. N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins leads to cell death, particularly in cancer cells that are more sensitive to proteasome inhibition.
Biochemical and Physiological Effects
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce neuroinflammation, and protect neurons from oxidative stress. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in sepsis models. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has also been shown to cause off-target effects, such as the inhibition of the lysosome and endoplasmic reticulum stress response, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has several advantages for lab experiments, including its high potency, selectivity, and specificity for the proteasome. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea also has limitations, including its off-target effects, low solubility, and potential toxicity. Additionally, the use of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea in animal studies may be limited due to its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
Orientations Futures
For research on N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea may include the development of more potent and selective proteasome inhibitors, the investigation of its potential use in combination with other therapies, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea.
Méthodes De Synthèse
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea involves a multi-step process that includes the reaction of 2-furoyl chloride with 2-amino-4,5-difluorobenzonitrile to form N-(2-furoyl)-2-amino-4,5-difluorobenzamide. The next step involves the reaction of this intermediate with thiourea to form N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea. The overall yield of this synthesis method is around 20%, and the purity of the final product is above 95%.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has shown potential therapeutic applications in various diseases. In cancer research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to inhibit the growth of multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to protect neurons from oxidative stress and reduce neuroinflammation in preclinical studies. In inflammatory condition research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and improve the survival rate in sepsis models.
Propriétés
Formule moléculaire |
C13H10F2N2O3S |
|---|---|
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10F2N2O3S/c14-12(15)20-9-5-2-1-4-8(9)16-13(21)17-11(18)10-6-3-7-19-10/h1-7,12H,(H2,16,17,18,21) |
Clé InChI |
MXYIUGIEKQKOQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



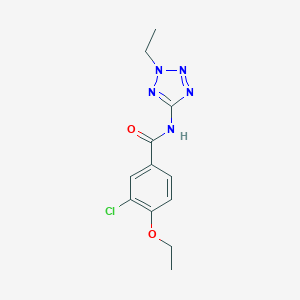
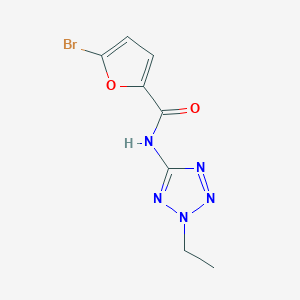
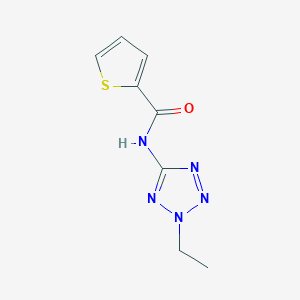
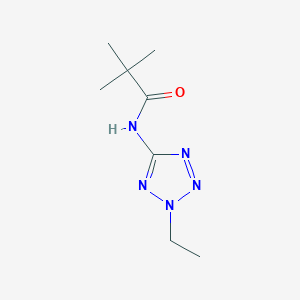
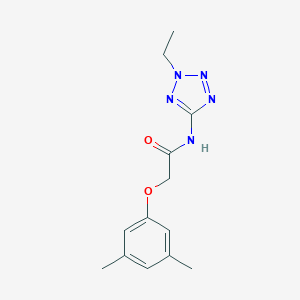
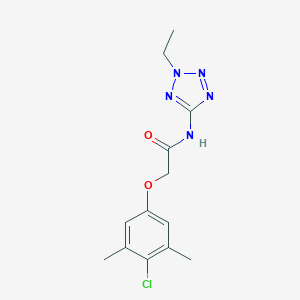
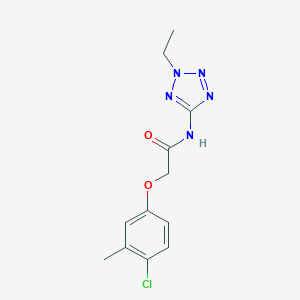
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)